molecular formula C10H11ClN2O4 B14881833 (Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide

(Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide

Cat. No.: B14881833
M. Wt: 258.66 g/mol
InChI Key: HCCFXUZSOVXGAS-UHFFFAOYSA-N
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Description

(Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N’-hydroxyacetimidamide is a synthetic organic compound that features a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the dioxin ring: This can be achieved through a cyclization reaction involving appropriate dihydroxy and chloro precursors.

    Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the imidamide group: This step may involve the reaction of an amine with an acyl chloride or anhydride, followed by hydroxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to ensure sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyacetimidamide moiety, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions could target the chloro group or the imidamide moiety, potentially yielding amine or hydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N’-hydroxyacetimidamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, (Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N’-hydroxyacetimidamide could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and efficacy against specific diseases.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity may also make it useful in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N’-hydroxyacetimidamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme inhibition: Binding to the active site of an enzyme, thereby blocking its activity.

    Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids to influence gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N’-hydroxyacetamide: Similar structure but with an acetamide group instead of an imidamide group.

    (Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N’-hydroxybenzimidamide: Similar structure but with a benzimidamide group.

Uniqueness

The uniqueness of (Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N’-hydroxyacetimidamide lies in its specific combination of functional groups and molecular geometry. This can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H11ClN2O4

Molecular Weight

258.66 g/mol

IUPAC Name

2-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)oxy]-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H11ClN2O4/c11-7-3-6(17-5-9(12)13-14)4-8-10(7)16-2-1-15-8/h3-4,14H,1-2,5H2,(H2,12,13)

InChI Key

HCCFXUZSOVXGAS-UHFFFAOYSA-N

Isomeric SMILES

C1COC2=C(O1)C=C(C=C2Cl)OC/C(=N/O)/N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)OCC(=NO)N

Origin of Product

United States

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